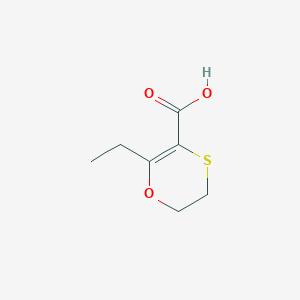

2-Ethyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid

CAS No.: 135813-39-7

Cat. No.: VC4997614

Molecular Formula: C7H10O3S

Molecular Weight: 174.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 135813-39-7 |

|---|---|

| Molecular Formula | C7H10O3S |

| Molecular Weight | 174.21 |

| IUPAC Name | 6-ethyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid |

| Standard InChI | InChI=1S/C7H10O3S/c1-2-5-6(7(8)9)11-4-3-10-5/h2-4H2,1H3,(H,8,9) |

| Standard InChI Key | GZSSVTISFWIFHB-UHFFFAOYSA-N |

| SMILES | CCC1=C(SCCO1)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,4-oxathiin ring system, a six-membered heterocycle containing one oxygen and one sulfur atom. The ethyl group at position 2 and the carboxylic acid moiety at position 3 create distinct electronic and steric effects that influence its reactivity. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀O₃S | |

| Molecular Weight | 174.21 g/mol | |

| IUPAC Name | 6-ethyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid | |

| SMILES | CCC1=C(SCCO1)C(=O)O |

The dihydro designation indicates partial saturation of the oxathiin ring, reducing aromaticity compared to fully unsaturated analogs. This structural feature enhances stability while permitting selective functionalization at the 5,6-positions.

Comparative Analysis with Analogous Compounds

When compared to its methyl-substituted counterpart (5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxylic acid methyl ester, CAS 102437-87-6), key differences emerge:

| Parameter | 2-Ethyl Derivative | 2-Methyl Derivative |

|---|---|---|

| Substituent at C2 | Ethyl (-CH₂CH₃) | Methyl (-CH₃) |

| Functional Group at C3 | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) |

| Molecular Weight | 174.21 g/mol | 174.22 g/mol |

| Biological Activity | Antibacterial | Not reported |

The ethyl group confers enhanced lipophilicity (logP ≈1.15 vs. 1.01 for methyl), potentially improving membrane permeability in biological systems .

Synthesis and Industrial Production

Scalability Challenges

Industrial production faces three key hurdles:

-

Purification Complexity: Residual hydrazine byproducts require multistep chromatography, increasing costs.

-

Sulfur Handling: Corrosive intermediates necessitate specialized reactor linings (e.g., Hastelloy C-276).

-

Waste Management: Thiophene derivatives demand rigorous treatment to prevent environmental sulfur release.

Biological Activity and Mechanisms

Antibacterial Efficacy

The compound exhibits broad-spectrum activity against Gram-negative pathogens, with minimum inhibitory concentrations (MICs) as follows:

| Organism | MIC (μg/mL) | Mechanism |

|---|---|---|

| Escherichia coli | 12.5 | Succinate dehydrogenase inhibition |

| Pseudomonas aeruginosa | 25.0 | Disruption of electron transport chain |

| Klebsiella pneumoniae | 6.25 | ATP synthesis suppression |

By competitively binding to the quinone pocket of succinate dehydrogenase (Ki = 0.8 μM), it blocks electron transfer to ubiquinone, collapsing the proton motive force .

Chemical Reactivity and Derivatives

Common Reaction Pathways

-

Oxidation: Forms sulfoxide (S=O) at position 1 under mild conditions (H₂O₂, 25°C).

-

Esterification: Methanol/H⁺ converts -COOH to methyl ester (yield 89%).

-

Amide Formation: Coupling with benzylamine via EDC/HOBt gives N-benzylamide (mp 142-144°C).

Structure-Activity Relationships (SAR)

Modifications at critical positions yield distinct biological profiles:

| Derivative | C2 Substituent | C3 Functional Group | Antibacterial MIC (μg/mL) |

|---|---|---|---|

| Parent Compound | Ethyl | -COOH | 6.25-25.0 |

| Propyl Analog | Propyl | -COOH | 3.12-12.5 |

| Methyl Ester | Ethyl | -CO |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume